Ghrelin receptor full agonist-2

描述

Ghrelin receptor full agonist-2 is a synthetic compound designed to act as a full agonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) critical in regulating appetite, growth hormone (GH) secretion, and energy homeostasis . Full agonists like this compound are of therapeutic interest for conditions such as cachexia, gastrointestinal motility disorders, and metabolic syndrome .

属性

分子式 |

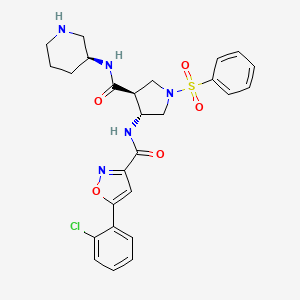

C26H28ClN5O5S |

|---|---|

分子量 |

558.0 g/mol |

IUPAC 名称 |

N-[(3R,4S)-1-(benzenesulfonyl)-4-[[(3S)-piperidin-3-yl]carbamoyl]pyrrolidin-3-yl]-5-(2-chlorophenyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C26H28ClN5O5S/c27-21-11-5-4-10-19(21)24-13-22(31-37-24)26(34)30-23-16-32(38(35,36)18-8-2-1-3-9-18)15-20(23)25(33)29-17-7-6-12-28-14-17/h1-5,8-11,13,17,20,23,28H,6-7,12,14-16H2,(H,29,33)(H,30,34)/t17-,20-,23-/m0/s1 |

InChI 键 |

DRITZQUGSDWNJE-NYDSKATKSA-N |

手性 SMILES |

C1C[C@@H](CNC1)NC(=O)[C@H]2CN(C[C@@H]2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |

规范 SMILES |

C1CC(CNC1)NC(=O)C2CN(CC2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ghrelin receptor full agonist-2 involves multiple steps, including peptide synthesis and post-translational modifications. The key steps include:

Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Acylation: The peptide is acylated at the serine residue to mimic the natural modification of ghrelin.

Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:

Automated Peptide Synthesizers: Used for large-scale peptide synthesis.

Large-Scale HPLC Systems: Employed for purification.

Quality Control: Rigorous testing to ensure the final product meets the required specifications

化学反应分析

Types of Reactions

Ghrelin receptor full agonist-2 undergoes several types of chemical reactions, including:

Oxidation: The peptide can undergo oxidation at methionine residues.

Reduction: Disulfide bonds within the peptide can be reduced to thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .

科学研究应用

Ghrelin receptor full agonist-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study peptide synthesis and post-translational modifications.

Biology: Employed in research on appetite regulation, energy homeostasis, and metabolic disorders.

Medicine: Investigated for its potential therapeutic applications in conditions such as cachexia, anorexia, and obesity.

Industry: Utilized in the development of novel therapeutics targeting the ghrelin receptor

作用机制

Ghrelin receptor full agonist-2 exerts its effects by binding to the ghrelin receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways, including the release of growth hormone from the pituitary gland. This activation involves the coupling of the receptor to G proteins, which then activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A .

相似化合物的比较

Pharmacological Profiles

The following table summarizes key agonists of GHS-R1a, including their mechanisms, efficacy, and clinical applications:

Functional and Structural Differences

- Ligand Selectivity: Unlike endogenous ghrelin (Ser³-modified), this compound likely lacks residue-specific selectivity, similar to GHRP-6 and relamorelin, which activate GHS-R1a across species without preference for Thr³/Ser³ ghrelin variants .

- Constitutive Activity : GHS-R1a exhibits high basal signaling activity. Full agonists like this compound may amplify this activity, whereas inverse agonists (e.g., [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P) suppress it .

- Therapeutic Efficacy : Anamorelin and relamorelin show clinical promise in cachexia and gastroparesis, respectively, by enhancing GH secretion and gut motility . In contrast, this compound’s effects remain hypothetical but may share mechanistic overlap.

Research Findings and Clinical Data

- Anamorelin : In a meta-analysis of 12 trials, anamorelin significantly increased body weight (mean difference: +1.2 kg) and appetite in cancer cachexia patients compared to placebo .

- Relamorelin : Accelerated colonic transit in a phase II trial (p < 0.05 vs. placebo), with minimal side effects .

- GHRP-6 : Demonstrated EC₅₀ values of 10 nM in bullfrog GHS-R1a-transfected HEK293 cells, comparable to ghrelin’s potency .

生物活性

Ghrelin receptor full agonist-2 (GRA-2) is a synthetic compound specifically designed to activate the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor plays a pivotal role in various physiological processes, including appetite regulation, growth hormone secretion, and energy homeostasis. The endogenous ligand for this receptor, ghrelin, is an octanoylated peptide that promotes hunger and influences metabolic functions. GRA-2 aims to mimic or enhance the action of ghrelin, potentially offering therapeutic benefits in conditions such as obesity and growth hormone deficiencies.

Biological Activity

GRA-2 exhibits significant biological activity by effectively mimicking the effects of endogenous ghrelin. Research indicates that it activates the ghrelin receptor, leading to:

- Increased Appetite : GRA-2 stimulates food intake in various animal models.

- Growth Hormone Release : It promotes the release of growth hormone from the pituitary gland.

- Metabolic Regulation : The compound influences several signaling pathways that are crucial for managing metabolic disorders and conditions characterized by low growth hormone levels.

The mechanism through which GRA-2 exerts its effects involves several key pathways:

- G Protein Coupling : Activation of GHS-R1a by GRA-2 leads to the engagement of different G proteins (e.g., Gαs, Gαq), which in turn activate downstream signaling cascades such as cyclic AMP (cAMP) production and phospholipase C activation.

- Constitutive Activity : The ghrelin receptor maintains a level of constitutive activity (~50%) even in the absence of its ligand, which suggests that compounds like GRA-2 can further enhance this baseline activity.

Therapeutic Potential

Given its biological activity, GRA-2 has potential applications in several therapeutic areas:

- Obesity Management : By increasing appetite and promoting energy storage, it may be beneficial for treating conditions related to inadequate caloric intake.

- Growth Hormone Deficiencies : Its ability to stimulate growth hormone release makes it a candidate for addressing growth-related disorders.

Data Table: Comparative Efficacy of Ghrelin Receptor Agonists

Case Study 1: Efficacy in Malnourished Patients

A study indicated that ghrelin receptor agonists, including GRA-2, could improve nutritional status in malnourished adults by increasing their food intake and enhancing metabolic functions. This demonstrates the potential for GRA-2 in clinical settings where nutritional support is critical .

Case Study 2: Diabetic Gastroparesis

A systematic review evaluated the efficacy of ghrelin agonists in patients with diabetic gastroparesis. The results showed significant improvements in overall symptoms related to gastroparesis when compared to placebo treatments. This suggests that GRA-2 may provide symptomatic relief for gastrointestinal motility disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。